3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione
Description
The compound 3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione (CAS: 1211565-08-0 and 1312991-08-4, depending on stereochemistry) is a cyclobutene-dione derivative with a molecular formula of C22H26F3N3O2 and a molecular weight of 421.46 g/mol . It features two stereocenters in the (1R,2R) configuration, contributing to its enantiomeric purity (≥99% ee) and utility as a chiral catalyst in asymmetric synthesis . The compound exhibits high purity (≥98%) and is stored under inert conditions (2–8°C, nitrogen atmosphere) due to its sensitivity to light and moisture . Its structure includes a 4-(trifluoromethyl)phenyl group and a piperidinyl-substituted cyclohexyl moiety, which are critical for its interactions in catalytic and receptor-binding applications .
Properties
IUPAC Name |
3-[[(1R,3R)-3-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2/c23-22(24,25)14-7-9-15(10-8-14)26-18-19(21(30)20(18)29)27-16-5-4-6-17(13-16)28-11-2-1-3-12-28/h7-10,16-17,26-27H,1-6,11-13H2/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFPUHLWZDYDQJ-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCC(C2)NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCC[C@H](C2)NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclobutene ring: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring through a cyclization reaction.
Attachment of the trifluoromethyl aniline group: This can be done through a nucleophilic substitution reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Catalysis
One of the primary applications of this compound is as a chiral catalyst in asymmetric synthesis. Its structure allows it to facilitate reactions that produce enantiomerically enriched products. The presence of the piperidine moiety enhances its catalytic activity by stabilizing transition states during reactions.
Medicinal Chemistry
Research has indicated that derivatives of cyclobutene-1,2-diones have significant biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : The piperidine group suggests potential interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
Material Science
The unique properties of cyclobutene derivatives allow them to be used in the development of:
- Fluorescent Dyes : The compound can be employed in creating fluorescent labels for biological assays, enhancing the detection sensitivity in immunoassays and hybridization assays.
- Nonlinear Optical Materials : Due to its molecular structure, it can be integrated into materials designed for nonlinear optical applications.
Case Study 1: Asymmetric Synthesis
In a study published by the American Chemical Society, researchers demonstrated the use of this compound as a catalyst in the asymmetric synthesis of various biologically active compounds. The results indicated that the squaramide derivative provided high yields and excellent enantioselectivity, showcasing its effectiveness as a chiral catalyst .
Case Study 2: Anticancer Activity
A research article highlighted the anticancer effects of cyclobutene derivatives on various cancer cell lines. The study found that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Comparative Analysis Table
| Property/Aspect | Description |
|---|---|
| Chiral Catalyst | Effective in asymmetric synthesis |
| Biological Activity | Anticancer and neuropharmacological potential |
| Material Application | Used in fluorescent dyes and nonlinear optical materials |
| Molecular Stability | Exhibits stability under various conditions |
Mechanism of Action
The mechanism of action of 3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Stereochemical Impact : The (1R,2R) configuration in the parent compound confers superior catalytic performance compared to its (1S,2S) stereoisomer, as enantiomeric purity directly correlates with asymmetric induction efficiency .
Substituent Effects: Trifluoromethyl Groups: The 4-(trifluoromethyl)phenyl group enhances binding affinity and metabolic stability due to its electron-withdrawing properties and lipophilicity . Amino Substitutions: Replacing piperidinyl with dimethylamino () reduces steric hindrance but may decrease hydrogen-bonding capacity, affecting allosteric modulation .
Solubility and Stability : The parent compound requires stringent storage conditions (2–8°C, nitrogen), while analogues like C12 () exhibit lower stability due to simpler substituents .
Research Findings and Mechanistic Insights
- Allosteric Modulation: Structural analogues with trifluoromethyl groups (e.g., ) align with SAR studies showing that electron-withdrawing substituents optimize receptor binding. For example, PD 81,723 (a related compound) demonstrates enhanced allosteric activity via intramolecular hydrogen bonding between amino and carbonyl groups .
- Catalytic Efficiency: The (1R,2R) enantiomer’s chiral centers enable precise spatial arrangement for substrate activation, outperforming (1S,2S) and non-chiral analogues in enantioselective reactions .
- Pharmacological Profiling : Radioligand binding assays () suggest that dissociation constants (Kd) for allosteric ligands like the parent compound can be determined by their effects on primary ligand binding, with cooperative effects dependent on substituent chemistry .
Biological Activity
The compound 3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H26F3N3O2
- Molecular Weight : 421.5 g/mol
- CAS Number : 1211565-08-0
The compound features a cyclobutene-1,2-dione core, which is known for its reactivity and ability to interact with various biological targets. The presence of the piperidine and trifluoromethyl groups enhances its pharmacological profile.
1. Inhibition of Matrix Metalloproteinases (MMPs)
Research indicates that compounds with a cyclobutene-1,2-dione core can act as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-1. In a study evaluating a series of squaric acid-peptide conjugates, it was found that modifications at the 3-position of the cyclobutene core significantly influenced inhibition potency. The most effective inhibitors demonstrated IC50 values as low as 15 μM against MMP-1 .
2. Anticancer Activity
The compound has been evaluated for its anticancer potential through in vitro assays. A study sent derivatives of cyclobutene-1,2-dione to the National Cancer Institute for screening against various cancer cell lines. While initial tests showed little to modest antitumor activity, further investigations are ongoing to explore its cytotoxic effects against specific cancer types such as HeLa cells .
3. Antiviral Activity
In addition to its anticancer properties, this compound is being investigated for antiviral activity. Preliminary results from ongoing tests at the National Institute of Allergy and Infectious Diseases suggest that while some derivatives exhibit antiviral properties against specific viruses, the exact mechanisms remain under study .
Table 1: Summary of Biological Activities
| Activity Type | Target/Assay | Result | Reference |
|---|---|---|---|
| MMP Inhibition | MMP-1 | IC50 = 15 μM | |
| Anticancer | HeLa Cells | Modest activity observed | |
| Antiviral | Various Viruses | Under investigation |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the cyclobutene-1,2-dione moiety interacts with metal ions in enzyme active sites (e.g., zinc in MMPs), facilitating inhibition through chelation . Additionally, structural modifications may enhance binding affinity and selectivity towards specific biological targets.
Q & A
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- Acute Toxicity : Use rodent models (OECD 423) to determine LD₅₀.
- Efficacy : Xenograft models (e.g., human cancer cell lines) for oncology targets.
- BBB Penetration : Employ transgenic mice with fluorescent blood-brain barrier markers (’s pharmacology studies guide model selection) .
Safety & Compliance
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods (per ’s safety guidelines).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Storage : Store at -20°C under argon to prevent degradation (’s catalog specifies stability criteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
